2-(4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-(4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H22ClF3N6O and its molecular weight is 478.9. The purity is usually 95%.
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Scientific Research Applications
Antifungal Properties
A study on a compound closely related to the specified chemical, part of the 1,2,4-triazole class, explored its potential as an antifungal agent. The study involved analyzing the solubility of this compound in different solvents, crucial for its biological efficacy and potential use in pharmaceutical applications, especially targeting fungal infections (Volkova, Levshin, & Perlovich, 2020).
Potential as Pesticides
Research has been conducted on N-derivatives of acetamide compounds, which include structures similar to the specified chemical. These compounds have been characterized for their potential as pesticides, with X-ray powder diffraction used to understand their physical properties, which is essential for their application in agricultural settings (Olszewska, Tarasiuk, & Pikus, 2011).
Anticholinesterase Activity
A study on 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives, which share a structural relation to the chemical , revealed their potential in inhibiting acetylcholinesterase. This enzyme is a target in treatments for diseases like Alzheimer's, suggesting possible therapeutic applications for similar compounds (Yurttaş, Kaplancıklı, & Özkay, 2013).
Antimicrobial and Anticancer Potency
Another related study focused on 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. These compounds were evaluated for antimicrobial and anticancer activities, demonstrating significant potential in these areas. Molecular docking studies further supported their therapeutic promise (Mehta et al., 2019).
Properties
IUPAC Name |
2-[4-[[3-(2-chlorophenyl)triazol-4-yl]methyl]piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClF3N6O/c23-18-6-2-4-8-20(18)32-16(13-27-29-32)14-30-9-11-31(12-10-30)15-21(33)28-19-7-3-1-5-17(19)22(24,25)26/h1-8,13H,9-12,14-15H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZOIJGJZJEFPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=NN2C3=CC=CC=C3Cl)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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